(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid
Description
Historical Context and Evolution of Non-Proteinogenic Amino Acid Synthesis
The synthesis of non-proteinogenic amino acids, those not found in the canonical genetic code, has a rich history intertwined with the development of organic chemistry. Early methods often involved modifications of naturally occurring amino acids or classical approaches like the Strecker and Bucherer-Bergs syntheses, which typically yielded racemic mixtures. The advent of asymmetric synthesis in the latter half of the 20th century revolutionized the field, enabling the stereoselective preparation of a vast array of unnatural amino acids. Key milestones include the development of chiral auxiliaries, transition metal-catalyzed asymmetric hydrogenations, and enzymatic resolutions. These advancements have provided chemists with the tools to create tailor-made amino acid building blocks, significantly expanding the accessible chemical space for drug discovery and materials science. Today, the synthesis of non-proteinogenic amino acids is a mature and dynamic field, with ongoing efforts to develop more efficient, sustainable, and stereoselective methodologies.
Rationale for α-Methylation and N-Methylation in Bioactive Scaffold Design (from a synthetic perspective)
From a synthetic standpoint, the incorporation of methyl groups at the α-carbon and the nitrogen atom of amino acids offers several strategic advantages in the design of bioactive scaffolds.
α-Methylation: The introduction of a methyl group at the α-position imparts significant steric hindrance, which can profoundly influence the conformational preferences of the amino acid residue. This steric bulk can restrict bond rotation, leading to more rigid peptide backbones. Synthetically, this conformational constraint is a valuable tool for stabilizing specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity. Furthermore, the α-methyl group can enhance the metabolic stability of peptides by shielding the adjacent peptide bond from enzymatic degradation by peptidases.
N-Methylation: The replacement of the amide proton with a methyl group has several important consequences for the synthetic chemist. N-methylation eliminates the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets. However, it also increases the propensity for cis-amide bond formation, providing a means to introduce sharp turns in a peptide backbone. From a practical synthetic perspective, N-methylated amino acids can improve the solubility of peptides in organic solvents, facilitating their handling and purification during solid-phase peptide synthesis (SPPS). rsc.org Moreover, N-methylation is a key strategy for increasing the bioavailability of peptide-based drugs by enhancing their membrane permeability and resistance to enzymatic cleavage. genscript.com
Strategic Importance of Allylic Functionality in Chiral Building Blocks
The presence of an allylic double bond in a chiral building block like (S)-2-[Boc-(methyl)amino]-4-pentenoic acid is of immense strategic importance for several reasons:
Versatile Handle for Functionalization: The double bond serves as a versatile functional group that can be elaborated into a wide array of other functionalities through well-established chemical transformations. These include, but are not limited to, oxidation (to epoxides, diols, or aldehydes), reduction, hydroboration-oxidation, and various addition reactions.
Platform for Carbon-Carbon Bond Formation: The allylic position is amenable to a variety of powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to introduce aryl, vinyl, or alkynyl substituents.
Metathesis Reactions: The terminal alkene is an ideal substrate for olefin metathesis, enabling the formation of new carbon-carbon double bonds. This has been widely exploited in ring-closing metathesis (RCM) to construct macrocyclic peptides and other complex cyclic structures.
Click Chemistry: The allyl group can participate in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction for the conjugation of the amino acid to other molecules, such as fluorescent dyes, polymers, or drug payloads. vulcanchem.com
Overview of this compound's Position in Modern Synthetic Methodologies
This compound is a highly functionalized and synthetically valuable building block that occupies a strategic position in modern organic synthesis. Its key structural features, namely the stereochemically defined α-center, the N-methyl and N-Boc protecting groups, and the terminal allyl group, make it a versatile precursor for the synthesis of complex and biologically relevant molecules.
The N-Boc (tert-butyloxycarbonyl) group provides robust protection for the amine during various synthetic manipulations and can be readily removed under acidic conditions, making it compatible with standard peptide synthesis protocols. vulcanchem.com The N-methyl group, as discussed, offers conformational control and enhanced metabolic stability. The allyl group provides a reactive handle for a plethora of synthetic transformations.
This compound serves as a cornerstone for the introduction of constrained, non-natural amino acid residues into peptides, enabling the exploration of structure-activity relationships and the development of novel peptide-based therapeutics. Furthermore, its utility extends beyond peptide chemistry, serving as a chiral starting material for the asymmetric synthesis of natural products and other complex organic molecules.
Below are tables detailing the physicochemical properties and a summary of synthetic approaches for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | White to off-white solid |
| Optical Rotation | [α]D²⁰ = +12.5° (c=1, CHCl₃) vulcanchem.com |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.85 (m, 1H), 5.35 (d, J = 17 Hz, 1H), 5.25 (d, J = 10 Hz, 1H), 4.15 (m, 1H), 1.45 (s, 9H) vulcanchem.com |
| Infrared (IR) | 1745 cm⁻¹ (C=O, Boc), 1650 cm⁻¹ (C=C) vulcanchem.com |
Table 2: Overview of Synthetic Strategies
| Synthetic Step | Key Reagents and Conditions | Purpose |
|---|---|---|
| Alkylation | Diethyl malonate, Allyl chloride, NaOEt vulcanchem.com | Introduction of the allyl group. |
| Saponification & Decarboxylation | NaOH (aq.), reflux vulcanchem.com | Formation of the pentenoic acid backbone. |
| Introduction of Methylamino Group | Reductive amination or nucleophilic substitution | Installation of the N-methyl functionality. |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAP, DCM vulcanchem.com | Protection of the secondary amine. |
| Stereoselective Synthesis | Chiral auxiliaries or enzymatic resolution vulcanchem.com | Establishment of the (S)-stereochemistry. |
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXOGEHHZSOFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthetic Methodologies for S 2 Boc Methyl Amino 4 Pentenoic Acid
Enantioselective Approaches to the α-Chiral Center
The cornerstone of synthesizing (S)-2-[Boc-(methyl)amino]-4-pentenoic acid is the establishment of the (S)-configuration at the α-chiral center. Various methodologies have been developed to achieve this with high enantioselectivity.
Chiral Auxiliary-Controlled Syntheses
Chiral auxiliaries are powerful tools for stereoselective transformations, temporarily incorporating a chiral moiety into the substrate to direct the formation of a new stereocenter. After the desired transformation, the auxiliary is cleaved and can often be recovered.
One prominent strategy involves the use of diphenylmorpholinone-based chiral auxiliaries. This method allows for the asymmetric alkylation of a glycine (B1666218) enolate equivalent. For instance, the alkylation of a diphenylmorpholinone-derived glycine enolate with allyl bromide can proceed with high diastereoselectivity, establishing the desired stereocenter. Subsequent removal of the chiral auxiliary under reductive conditions yields the free amino acid, which can then be protected and methylated. orgsyn.org
Another effective approach utilizes nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand. (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a notable chiral auxiliary that can form a square-planar Ni(II) complex with glycine. tcichemicals.com This complex can be diastereoselectively alkylated with an allyl halide. The chiral ligand effectively shields one face of the glycine-derived enolate, directing the incoming electrophile to the opposite face, thus ensuring the formation of the (S)-enantiomer. The subsequent acidic hydrolysis of the nickel complex liberates the desired (S)-allylglycine with high optical purity. tcichemicals.com
| Chiral Auxiliary System | Key Reaction Step | Stereochemical Outcome | Reference |
| Diphenylmorpholinone | Diastereoselective alkylation of glycine enolate | High diastereoselectivity | orgsyn.org |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide / Ni(II) | Diastereoselective alkylation of glycine-Schiff base complex | High enantiomeric excess of (S)-allylglycine | tcichemicals.com |
Asymmetric Catalysis: Ligand Design and Catalyst Optimization
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. For the synthesis of α-chiral allylglycine derivatives, several catalytic strategies can be envisioned.
Chiral phase-transfer catalysis has emerged as a powerful method for the asymmetric alkylation of glycine derivatives. Catalysts derived from cinchona alkaloids have been successfully employed in the benzylation of glycine imines, achieving high yields and enantioselectivities. austinpublishinggroup.com By analogy, a similar system could be adapted for the allylation of a suitable glycine precursor to furnish (S)-allylglycine. The design of the catalyst, particularly the steric and electronic properties of the substituents on the cinchona alkaloid scaffold, is crucial for achieving high levels of stereocontrol.
Another relevant approach is the asymmetric allylation of imines catalyzed by chiral Lewis acids or Brønsted acids. For example, chiral BINOL-derived catalysts have been shown to effectively catalyze the allylation of N-acylimines with high enantioselectivity. nih.gov The synthesis of the target molecule could potentially involve the asymmetric allylation of an N-Boc or N-methyl protected glyoxylate (B1226380) imine derivative. Optimization of the catalyst structure and reaction conditions would be critical to ensure high yields and enantiomeric excess.
| Catalytic System | Reaction Type | Potential Application | Key Features |
| Cinchona alkaloid-derived phase-transfer catalyst | Asymmetric alkylation | Allylation of a glycine imine precursor | High yields and enantioselectivities demonstrated for benzylation |
| Chiral BINOL-derived Lewis/Brønsted acid | Asymmetric allylation | Allylation of an N-protected glyoxylate imine | High enantioselectivities achieved for a range of imines |
Biocatalytic and Chemoenzymatic Transformations
Biocatalysis, utilizing enzymes to perform chemical transformations, offers advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. While direct biocatalytic synthesis of the target molecule is not extensively documented, chemoenzymatic approaches hold significant promise.
A chemoenzymatic strategy could involve the enzymatic resolution of a racemic mixture of a precursor to this compound. For instance, a lipase (B570770) could be used to selectively acylate or hydrolyze one enantiomer of an ester derivative of N-Boc-N-methyl-allylglycine, allowing for the separation of the desired (S)-enantiomer.
Furthermore, methyltransferases are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a substrate. nih.govresearchgate.net A potential biocatalytic route could involve the use of an engineered N-methyltransferase to selectively methylate the amino group of (S)-2-(Boc-amino)-4-pentenoic acid. This would require the identification or engineering of an enzyme that accepts the Boc-protected amino acid as a substrate. Recent advances in enzyme engineering and SAM recycling systems make this an increasingly feasible approach. nih.govresearchgate.net
Chemoenzymatic halocyclization of 4-pentenoic acid has been demonstrated, suggesting that enzymatic transformations involving the pentenoic acid moiety are possible. nih.govcore.ac.uk
Stereochemical Purity and Enantiomeric Excess Determination Methods
Ensuring the stereochemical integrity of the final product is paramount. Several analytical techniques are employed to determine the enantiomeric excess (ee) of this compound and its synthetic intermediates.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of enantiomers. For N-Boc protected amino acids, macrocyclic glycopeptide-based chiral stationary phases, such as those based on vancomycin, teicoplanin, or ristocetin (B1679390) A, have proven effective. sigmaaldrich.com The separation is typically achieved using either a polar organic or a reversed-phase mobile phase system.
In cases where direct chiral chromatography is challenging, derivatization with a chiral resolving agent can be employed. For example, in the synthesis of N-(Boc)-allylglycine methyl ester, the enantiomeric purity was assessed by converting the product into diastereomeric amides by coupling with Boc-L-alanine. The resulting diastereomers could then be distinguished and quantified by high-field Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the determination of the diastereomeric ratio, which corresponds to the enantiomeric excess of the starting material. orgsyn.org
| Analytical Method | Principle | Application | Reference |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Direct determination of enantiomeric excess of N-Boc amino acids | sigmaaldrich.com |
| NMR Spectroscopy of Diastereomeric Derivatives | Conversion of enantiomers into diastereomers with distinct NMR spectra | Indirect determination of enantiomeric excess | orgsyn.org |
Installation and Manipulation of the N-Methyl and Boc-Protecting Groups
The introduction of the N-methyl and Boc groups is a critical aspect of the synthesis of the target molecule. These groups serve to modulate the properties of the amino acid and are essential for its use in peptide synthesis.
N-Methylation Protocols: Reductive Amination, Alkylation, and Methylation Reagents
Alkylation: A common and direct method for N-methylation of a Boc-protected amino acid involves alkylation with a methylating agent in the presence of a base. A widely used protocol employs sodium hydride (NaH) as the base and methyl iodide (MeI) as the methyl source in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikidot.com The NaH deprotonates both the carboxylic acid and the N-H of the carbamate, forming a dianion. The subsequent reaction with methyl iodide selectively occurs on the nitrogen atom. wikidot.comresearchgate.net
Reductive Amination: Reductive amination provides an alternative route to N-methylation. This two-step process involves the formation of an imine or iminium ion, which is then reduced to the corresponding amine. For the synthesis of N-methylated amino acids, this could involve the reaction of the primary amine of a Boc-protected allylglycine derivative with formaldehyde (B43269) to form an iminium ion, which is then reduced in situ with a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. harvard.edu A one-pot tandem direct reductive amination followed by N-Boc protection has also been reported for the synthesis of N-Boc protected secondary amines, which could be adapted for this synthesis. nih.govnih.gov
| N-Methylation Protocol | Reagents | Key Features |
| Alkylation | NaH, MeI in THF | Direct methylation of N-Boc protected amino acids. Requires careful control of reaction conditions. |
| Reductive Amination | Formaldehyde, NaBH(OAc)₃ or NaBH₃CN | Milder conditions compared to some alkylation methods. Can be performed as a one-pot procedure. |
Orthogonal Protection Strategies for N-terminus and Carboxylic Acid
The presence of multiple reactive functional groups in this compound necessitates a robust and orthogonal protection strategy. Orthogonality ensures that one protecting group can be removed selectively in the presence of others, which is crucial for sequential synthetic transformations. acs.org For the target molecule, the key functional groups requiring protection are the α-amino group (as an N-methyl amine) and the carboxylic acid.
The N-terminus is protected with two different groups: a tert-butoxycarbonyl (Boc) group and a methyl group. The Boc group is a widely used acid-labile protecting group, typically removed with trifluoroacetic acid (TFA). organic-chemistry.org The N-methyl group, an integral part of the final structure, is introduced early in the synthesis. The combination of Boc and N-methylation provides steric hindrance and modulates the electronic properties of the amino group. The selective N-methylation of a Boc-protected amino acid can be achieved using reagents like methyl iodide with a base such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (THF). researchgate.netnih.gov
The carboxylic acid is typically protected as an ester, for instance, a methyl or ethyl ester, which can be cleaved under basic conditions (e.g., saponification with lithium hydroxide (B78521) or sodium hydroxide). This protection strategy is orthogonal to the acid-labile Boc group. ug.edu.pl Alternatively, a benzyl (B1604629) ester could be employed, which is removable by hydrogenolysis, offering another layer of orthogonality.
A common synthetic precursor would be an N-Boc protected amino acid ester, which is then N-methylated. The orthogonality of the Boc group (acid-labile) and a simple alkyl ester (base-labile) is a cornerstone of many peptide synthesis strategies and is directly applicable here. acs.org
Table 1: Orthogonal Protection Scheme
| Functional Group | Protecting Group | Deprotection Conditions |
| α-Amino | Boc (tert-butoxycarbonyl) | Acidic (e.g., TFA) |
| α-Amino | Methyl | (Part of final structure) |
| Carboxylic Acid | Methyl/Ethyl Ester | Basic (e.g., LiOH, NaOH) |
| Carboxylic Acid | Benzyl Ester | Hydrogenolysis (e.g., H₂, Pd/C) |
Construction of the 4-Pentenoic Acid Framework
A critical step in the synthesis of this compound is the stereocontrolled introduction of the 4-pentenoic acid side chain. This involves the formation of a carbon-carbon bond to append an allyl group to a suitable precursor.
Several powerful olefination reactions can be employed to construct the 4-pentenoic acid framework. The choice of method often depends on the desired stereoselectivity, functional group tolerance, and the nature of the starting materials.
Wittig Reaction: The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. acsgcipr.orgwikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, a chiral N-Boc-N-methyl-α-amino aldehyde could be reacted with an appropriate phosphonium ylide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.orgmdpi.com Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides tend to yield E-alkenes. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.orgtcichemicals.com A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed. nrochemistry.com The HWE reaction generally provides excellent E-selectivity for the resulting alkene. masterorganicchemistry.comresearchgate.netfrancis-press.comscite.aiacs.org For the synthesis of this compound, an N-Boc-N-methylated phosphonate derivative of glycine could be reacted with acrolein.
Olefin Metathesis: Olefin metathesis, particularly cross-metathesis, has emerged as a powerful tool in organic synthesis. mdpi.comrsc.org This reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts), involves the exchange of substituents between two alkenes. organic-chemistry.org A plausible route would involve the cross-metathesis of an N-Boc-N-methyl vinylglycine derivative with ethylene (B1197577) to extend the side chain. researchgate.net The stereoselectivity of olefin metathesis can be controlled by the choice of catalyst. ug.edu.plnih.gov
Table 2: Comparison of Olefination Techniques
| Technique | Precursors | Typical Selectivity | Advantages | Disadvantages |
| Wittig Reaction | Chiral α-amino aldehyde, Phosphonium ylide | Z-selective (non-stabilized ylides) | Broad functional group tolerance | Phosphine oxide byproduct can be difficult to remove |
| Horner-Wadsworth-Emmons | Chiral α-amino aldehyde, Phosphonate | E-selective | Water-soluble byproduct, easy purification | Phosphonate reagents can be more expensive |
| Olefin Metathesis | N-protected vinylglycine, Ethylene | Catalyst-dependent | High functional group tolerance, mild conditions | Catalyst cost, potential for side reactions |
While the primary focus is on the synthesis of the parent compound, the terminal double bond of the 4-pentenoic acid chain offers opportunities for further regioselective functionalization.
Hydroformylation: This reaction introduces a formyl group and a hydrogen atom across the double bond. The regioselectivity (linear vs. branched aldehyde) can be controlled by the choice of catalyst and ligands. researchgate.netnih.govnih.gov
Wacker Oxidation: The Wacker oxidation converts a terminal alkene to a methyl ketone. researchgate.netscite.airsc.orgnih.govresearchgate.net This would transform the 4-pentenoic acid derivative into a γ-keto amino acid.
Halocyclization: In the presence of a halogen source, 4-pentenoic acid derivatives can undergo halolactonization to form five-membered lactones. researchgate.net
These transformations highlight the synthetic utility of the terminal alkene as a handle for introducing further chemical diversity. acs.orgresearchgate.netgoogle.comorgsyn.orgnih.gov
Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Sustainability Metrics
When evaluating different synthetic routes, several factors beyond chemical yield must be considered, including efficiency, scalability, and sustainability.
Scalability: A scalable process should use readily available and inexpensive starting materials, avoid hazardous reagents, and employ robust reaction conditions that are reproducible on a large scale. organic-chemistry.org
Sustainability: Green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, are increasingly used to evaluate the environmental impact of a synthesis. walisongo.ac.idnih.govresearchgate.net
PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. acs.orgacsgcipr.orgacsgcipr.org
E-Factor is the ratio of the mass of waste produced to the mass of the final product.
Table 3: Hypothetical Comparative Analysis of Synthetic Routes
| Route | Key Step | Estimated Overall Yield (%) | Number of Steps | Potential Scalability Issues | Sustainability Considerations (PMI/E-Factor) |
| A | Wittig Reaction | 30-40 | 5-6 | Removal of triphenylphosphine (B44618) oxide | High PMI due to stoichiometry and purification solvents |
| B | HWE Reaction | 40-50 | 5-6 | Cost of phosphonate reagent | Lower PMI than Wittig due to easier workup |
| C | Olefin Metathesis | 35-45 | 4-5 | Catalyst cost and removal | Can have lower PMI if catalyst loading is low and solvents are minimized |
Strategic Applications of S 2 Boc Methyl Amino 4 Pentenoic Acid As a Chiral Building Block
Total Synthesis of Architecturally Complex Natural Products
The demand for efficient and stereoselective methods for the synthesis of complex natural products has driven the exploration of novel chiral building blocks. (S)-2-[Boc-(methyl)amino]-4-pentenoic acid, with its inherent chirality and versatile functionality, serves as an excellent starting material for the enantioselective synthesis of a variety of natural product scaffolds.
Incorporation into Alkaloid and Terpenoid Scaffolds
While direct incorporation of this compound into complex alkaloid and terpenoid structures is an area of ongoing research, its potential is evident from synthetic strategies employing structurally related N-Boc protected amino acids. For instance, the synthesis of phenanthroindolizidine alkaloids has been achieved through the asymmetric deprotonation of N-Boc-pyrrolidine, highlighting the utility of N-Boc protected cyclic amino acid precursors in alkaloid synthesis. The terminal alkene in this compound offers a strategic advantage for ring-closing metathesis (RCM) reactions, a powerful tool for the construction of the cyclic and polycyclic systems prevalent in alkaloids and terpenoids. This approach allows for the formation of diverse ring sizes and functional group tolerance, making it a highly attractive strategy for natural product synthesis.
Precursor in Polyketide and Non-Ribosomal Peptide Analogues
A significant application of this compound and its derivatives lies in the synthesis of non-ribosomal peptide (NRP) analogues, which often exhibit potent biological activities. A notable example is the synthesis of a precursor to the anticancer agent Microsporin B, a cyclic tetrapeptide. The synthetic design for a key fragment of Microsporin B, (S)-2-Boc-amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, initially explored a ring-closing metathesis (RCM) strategy. This strategy involved the coupling of Boc-allylglycine, a close structural analogue of the title compound, to form a diene that was intended to undergo RCM to create a nine-membered lactone. Although this specific RCM approach was ultimately unsuccessful for the Microsporin B precursor, it underscores the potential of using this compound in similar RCM-based strategies for the synthesis of macrocyclic NRP and polyketide analogues. The terminal double bond is perfectly positioned for such cyclization reactions, which are fundamental in constructing the core structures of many complex natural products.
| Natural Product Target | Synthetic Strategy | Key Role of Building Block |
| Microsporin B (analogue precursor) | Ring-Closing Metathesis (planned) | Formation of a diene for macrocyclization |
Asymmetric Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
The demand for enantiomerically pure pharmaceuticals and agrochemicals has propelled the development of synthetic methods that utilize chiral building blocks. This compound is a prime candidate for such applications due to its defined stereochemistry and versatile functional groups.
Chiral Pool Approach in Drug Discovery and Development (synthetic aspect)
The "chiral pool" approach, which utilizes readily available enantiopure compounds as starting materials, is a cornerstone of modern drug discovery. This compound is an ideal chiral pool starting material. The α-amino acid moiety is a common feature in many biologically active molecules, and the N-methyl group can be crucial for modulating pharmacological properties such as potency, selectivity, and metabolic stability. The terminal alkene provides a site for a wide range of chemical transformations, including but not limited to, oxidation, reduction, epoxidation, and cross-coupling reactions, allowing for the synthesis of a diverse array of chiral intermediates for drug development. For example, the synthesis of chiral amines, amino alcohols, and other complex fragments can be envisioned starting from this versatile building block.
Catalyst Ligand Development and Asymmetric Reaction Methodologies
Chiral ligands are essential for the development of asymmetric catalysts, which are used to produce enantiomerically enriched products. Amino acid derivatives are frequently employed in the design of such ligands. The structure of this compound offers several points for modification to create novel chiral ligands. The carboxylic acid and the terminal alkene can be functionalized to introduce coordinating groups that can bind to a metal center. The stereocenter of the amino acid backbone can then induce asymmetry in the catalytic transformations. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and building blocks like this compound provide a valuable platform for the design and synthesis of innovative ligand architectures.
Design and Synthesis of Chiral Organic Materials
The incorporation of chirality into organic materials can lead to unique properties and applications, for instance in chiral recognition, separation, and optics. Amino acids are attractive building blocks for the synthesis of chiral polymers and other organic materials due to their biocompatibility, functionality, and inherent chirality.
This compound can serve as a functional monomer in the synthesis of chiral polymers. The terminal alkene is amenable to polymerization through various methods, such as radical polymerization or ring-opening metathesis polymerization (ROMP). The resulting polymers would possess chiral pendant groups derived from the amino acid, which could impart specific chiroptical properties or the ability to engage in stereoselective interactions. Such materials could find applications in chiral chromatography, as sensors for chiral molecules, or in the development of biomimetic materials. The ability to control the stereochemistry along the polymer backbone or in the side chains is a key aspect of designing functional chiral materials, and this compound offers a well-defined starting point for achieving this control.
| Potential Application Area | Key Feature of Building Block Utilized | Resulting Material Property |
| Chiral Chromatography | Stereodefined α-carbon | Stereoselective separation |
| Chiral Sensors | Chiral pendant groups | Enantioselective recognition |
| Biomimetic Materials | Amino acid structure | Biocompatibility and specific interactions |
Monomers for Chiral Polymer Architectures
The terminal alkene functionality of this compound makes it a valuable monomer for the synthesis of chiral polymers. The incorporation of this building block can impart stereochemical information into the polymer backbone or side chains, leading to materials with ordered secondary structures, such as helices, which are of great interest for applications in chiral recognition, catalysis, and materials science.
One primary route to polymerization is through the synthesis and subsequent ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) derived from the amino acid. The N-methylation of the amino acid is known to significantly influence the kinetics of NCA polymerization. rsc.org The resulting polymers, which are structurally related to polypeptides, are often referred to as "peptoids" at the N-substituted position. The absence of the N-H proton in the repeating unit disrupts the hydrogen-bonding patterns that typically stabilize α-helices or β-sheets in traditional polypeptides. This leads to polymers with distinct conformational preferences, often resulting in more flexible chains or stable helical structures governed by steric interactions rather than hydrogen bonds.
Alternatively, the terminal alkene allows for direct polymerization through methods such as radical polymerization or olefin metathesis techniques like Ring-Opening Metathesis Polymerization (ROMP), should the monomer be converted into a cyclic olefin first. In these approaches, the chiral center remains in a pendant side group, influencing the polymer's properties through chiral steric interactions.
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Reactive Group | Resulting Polymer Type | Key Characteristics |
|---|---|---|---|
| N-Carboxyanhydride Ring-Opening Polymerization (NCA-ROP) | α-Amino acid moiety | Polypeptoid-like polymer | Chiral backbone; altered secondary structure due to N-methylation; high control over molecular weight. |
| Radical Polymerization | Terminal Alkene (C=C) | Vinyl Polymer | Chiral pendant groups; flexible carbon backbone; potential for copolymerization with other vinyl monomers. |
| Acyclic Diene Metathesis (ADMET) | Terminal Alkene (C=C) | Unsaturated Polyester (if copolymerized) or Polyolefin | Precise control over polymer structure; introduces double bonds into the polymer backbone. |
Components in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular components. This compound is well-suited for this purpose due to its combination of a chiral scaffold and functional groups capable of engaging in specific intermolecular interactions.
The carboxylic acid group is a primary site for forming strong and directional hydrogen bonds, either creating head-to-tail chains or dimeric synthons. The Boc-protecting group, while primarily installed for synthetic purposes, can also act as a weak hydrogen bond acceptor and contributes significant steric bulk, which influences the packing of molecules in a larger assembly.
A crucial feature of this molecule is the N-methyl group. In contrast to its non-methylated analog, this compound lacks an amide N-H proton, precluding its participation as a hydrogen bond donor at this position. This structural modification fundamentally alters the hydrogen-bonding motifs possible, steering self-assembly toward different architectures than those formed by standard amino acids. The inherent chirality of the molecule can then guide the formation of higher-order structures, such as helical fibers, ribbons, or vesicles, where the stereochemical information is translated from the molecular to the macroscopic level.
Table 2: Functional Groups and Their Roles in Supramolecular Assembly
| Functional Group | Potential Non-Covalent Interaction | Role in Self-Assembly |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor & Acceptor) | Primary driving force for assembly; formation of dimers or chains. |
| Boc Group (-C(O)OC(CH₃)₃) | van der Waals forces, weak H-bond acceptor | Provides steric hindrance, influencing molecular packing and solubility. |
| N-Methyl Group (-N(CH₃)-) | Steric interactions, blocks H-bonding | Prevents classical amide N-H···O=C hydrogen bonding, redirecting assembly pathways. |
| (S)-Chiral Center | Stereospecific Interactions | Induces chirality in the supramolecular structure (e.g., helical twisting). |
| Alkene (-CH=CH₂) | π-π stacking (weak), van der Waals | Can influence packing; provides a site for post-assembly modification. |
Development of Novel Catalytic Methodologies Utilizing the Compound's Reactivity Profile
The bifunctional nature of this compound, possessing both a reactive alkene and a latent amino-acid core, makes it an excellent substrate for developing and testing novel catalytic reactions, particularly those that build molecular complexity rapidly.
Cascade Reactions and Tandem Processes
Cascade reactions, in which multiple bond-forming events occur sequentially in a single operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. rsc.org The structure of N-Boc-N-methyl-L-allylglycine is ripe for the design of such processes. The terminal alkene can be functionalized in a first step, creating an intermediate that is poised to react with the carboxylic acid or the amine (following deprotection).
For example, a palladium-catalyzed Heck reaction with an aryl halide could be followed by an in-situ intramolecular cyclization (lactonization) onto the carboxylic acid, forming a chiral lactone. Another potential cascade involves hydroformylation of the alkene to generate an aldehyde, which could then undergo an intramolecular Pictet-Spengler-type reaction after Boc deprotection and condensation with a tryptamine (B22526) derivative, leading to complex alkaloid-like scaffolds. These strategies leverage the proximity of the two reactive functional groups to rapidly construct complex cyclic systems with high stereochemical control originating from the C-2 center.
Table 3: Hypothetical Cascade Reactions
| Initial Catalytic Reaction | Subsequent Reaction | Potential Product Class |
|---|---|---|
| Hydroformylation | Intramolecular Amidation/Reductive Amination (post-deprotection) | Chiral Piperidones / Pyrrolizidinones |
| Wacker Oxidation | Intramolecular Aldol/Claisen Condensation | Substituted Cyclopentanones |
| Olefin Cross-Metathesis | Ring-Closing Metathesis (if diene is formed) | Macrocyclic Peptidomimetics |
| Heck Reaction | Intramolecular Lactonization | Chiral Aryl-Substituted Lactones |
Stereo- and Regioselective Functionalizations
The terminal alkene of this compound is a prochiral element whose reactivity can be controlled by the existing stereocenter at the α-carbon. This allows for diastereoselective functionalization of the side chain, a valuable strategy for synthesizing complex molecules with multiple stereocenters.
Substrate-controlled reactions can be employed to add new functional groups across the double bond with predictable stereochemistry. For example, diastereoselective dihydroxylation using osmium tetroxide or epoxidation with reagents like m-CPBA would likely favor attack from one face of the double bond due to steric hindrance from the adjacent chiral center and its substituents. The resulting diol or epoxide products would be formed as a single major diastereomer, providing valuable intermediates for further synthesis.
Regioselectivity can also be controlled in reactions that add across the double bond. For instance, a Wacker-type oxidation would be expected to selectively form a methyl ketone at the C-4 position. Conversely, hydroboration-oxidation would yield the anti-Markovnikov alcohol at the C-5 position. The ability to selectively functionalize either end of the C=C bond, often with high stereocontrol, underscores the compound's utility as a versatile chiral building block.
Table 4: Potential Stereo- and Regioselective Functionalizations of the Alkene
| Reaction Type | Typical Reagents | Primary Selectivity | Product Functional Group |
|---|---|---|---|
| Diastereoselective Dihydroxylation | OsO₄, NMO | Stereoselective | Vicinal Diol (at C4, C5) |
| Diastereoselective Epoxidation | m-CPBA | Stereoselective | Epoxide (at C4, C5) |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Regioselective (anti-Markovnikov) | Primary Alcohol (at C5) |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Regioselective (Markovnikov) | Methyl Ketone (at C4) |
| Thiol-Ene "Click" Reaction | R-SH, Photoinitiator | Regioselective (anti-Markovnikov) | Thioether (at C5) |
Integration into Peptidomimetic Design and Peptide Chemistry
Synthesis of N-Methylated Peptides and Constrained Peptidomimetics
The synthesis of peptides containing (S)-2-[Boc-(methyl)amino]-4-pentenoic acid leverages both solid-phase and solution-phase methodologies. The presence of the sterically demanding N-methyl group necessitates optimization of coupling conditions to achieve efficient peptide bond formation.
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides containing this specialized amino acid. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is well-suited for this building block. peptide.com The synthesis cycle begins with the anchoring of the C-terminal amino acid to an insoluble resin support. peptide.com The cycle proceeds with the deprotection of the Nα-Boc group, typically using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), followed by a neutralization step to free the amine for the subsequent coupling reaction. vulcanchem.comchempep.com
Due to the increased steric hindrance of the N-methylamino group, standard coupling reagents may result in low yields. Therefore, highly reactive phosphonium (B103445) or uronium salt-based activators are preferred. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or BOP have proven effective, particularly when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) during the coupling step. peptide.comuiw.edu Optimization often involves extended coupling times or double-coupling protocols to ensure the reaction proceeds to completion.
Table 1: Representative SPPS Protocol for Incorporating this compound
| Step | Reagents and Conditions | Purpose |
| Resin Swelling | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Prepares the resin for synthesis. |
| Boc Deprotection | 50% Trifluoroacetic acid (TFA) in DCM, 1 x 2 min, 1 x 20 min | Removes the temporary Nα-Boc protecting group. chempep.com |
| Washing | DCM, Isopropanol (IPA), DCM | Removes residual TFA and byproducts. chempep.com |
| Neutralization | 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF | Converts the N-terminal ammonium (B1175870) salt to a free amine. peptide.com |
| Coupling | This compound, HATU/DIEA in DMF | Forms the peptide bond between the building block and the resin-bound peptide. uiw.edu |
| Washing | DMF, DCM | Removes excess reagents and byproducts. |
| Capping (Optional) | Acetic anhydride/DIEA in DMF | Blocks any unreacted free amines to prevent deletion sequences. |
While less common for long peptides, solution-phase synthesis is valuable for producing shorter peptide segments or for fragment condensation strategies. In this approach, protected amino acids or peptide fragments are coupled in an organic solvent. The challenges of coupling sterically hindered N-methylated residues persist and require potent activating agents. researchgate.net
Segment condensation involves the coupling of two pre-synthesized, protected peptide fragments. One fragment has a free N-terminal amine, while the other has an activated C-terminal carboxylic acid. This strategy can be complicated by the risk of racemization at the C-terminal residue of the activated segment. To mitigate this, coupling is often performed at the site of a glycine (B1666218) or proline residue, or by using azide-based coupling methods which are largely racemization-free. The solubility of protected peptide fragments can also be a limiting factor, requiring careful selection of solvents.
Design Principles for Peptide Conformational Control via Side-Chain Modifications (synthetic perspective)
The unique structure of this compound offers powerful tools for controlling peptide conformation, a key factor in modulating biological activity.
The terminal alkene on the pentenoic acid side chain is designed for use in ring-closing metathesis (RCM). nih.gov By incorporating two such residues—or one in combination with another olefin-containing amino acid like allylglycine—at strategic positions within a peptide sequence (e.g., at i and i+4 or i and i+7 positions), a covalent all-hydrocarbon bridge can be formed. researchgate.net This "stapling" process locks the peptide into a specific secondary structure, most commonly an α-helix. researchgate.net
The RCM reaction is typically performed on the fully assembled, side-chain-protected peptide while it is still attached to the solid-phase resin. wordpress.com It is catalyzed by ruthenium-based complexes, such as Grubbs' or Hoveyda-Grubbs' catalysts. nih.govnih.gov This macrocyclization enhances structural stability, increases resistance to proteolysis, and can improve cell permeability and binding affinity to biological targets. nih.gov
Table 2: Common Catalysts for Ring-Closing Metathesis in Peptide Synthesis
| Catalyst | Generation | Key Features |
| Grubbs' Catalyst | First | High functional group tolerance, effective for less-hindered olefins. |
| Grubbs' Catalyst | Second | Higher activity, greater stability, effective for more sterically demanding olefins. wordpress.com |
| Hoveyda-Grubbs' Catalyst | Second | Features a chelating benzylidene ether ligand, offering increased stability and initiation control. |
While this compound is N-methylated, it is important to distinguish its conformational influence from that of α-methylated amino acids. α-Methylation involves adding a methyl group to the α-carbon of the amino acid backbone. This modification severely restricts the allowable Ramachandran dihedral angles (φ and ψ), strongly promoting helical conformations. nih.gov
In contrast, the N-methylation present in the subject compound introduces steric bulk on the amide nitrogen. This has several consequences for peptide structure:
Elimination of Hydrogen Bonding: The N-methyl group removes the amide proton, preventing it from acting as a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. nih.gov
Cis/Trans Isomerization: The steric clash between the N-methyl group and adjacent side chains can lower the energy barrier for rotation around the peptide bond, increasing the population of the cis-amide bond conformation, which is typically disfavored. The strategic placement of an N-methylated residue can therefore be used to induce specific β-turn structures. researchgate.net
Protease Resistance: The steric hindrance around the peptide bond makes it a poor substrate for proteases, significantly increasing the peptide's in vivo half-life. researchgate.net
From a synthetic design perspective, chemists strategically place N-methylated residues like this compound at positions where a turn is desired or where disruption of a helical structure is necessary to achieve the bioactive conformation.
Development of Peptidomimetic Libraries for Medicinal Chemistry Research (focused on synthetic approaches)
Peptidomimetics are molecules designed to mimic natural peptides but with improved drug-like properties. nih.govnih.gov this compound is a valuable building block for constructing peptidomimetic libraries for high-throughput screening in drug discovery.
Synthetic approaches to building these libraries often rely on SPPS due to its efficiency and amenability to automation and combinatorial techniques. peptide.com Using a "split-mix" synthesis strategy, large libraries of peptides can be generated where the position of the N-methylated, olefin-containing residue is varied.
Furthermore, the terminal olefin of the side chain serves as a versatile handle for post-synthetic modification, allowing for the creation of even greater molecular diversity from a single peptide library. After the primary peptide sequence is synthesized, the olefin can be functionalized on-resin using a variety of reactions, including:
Thiol-ene "click" chemistry: For attaching reporter tags, imaging agents, or other functional moieties. vulcanchem.com
Cross-metathesis: To introduce different alkylidene groups.
Hydroboration-oxidation or dihydroxylation: To introduce hydroxyl groups for further derivatization.
This dual functionality—N-methylation for conformational control and stability, plus a reactive olefin for stapling or derivatization—makes this compound a powerful tool for the synthetic chemist aiming to create diverse libraries of constrained and functionalized peptidomimetics for medicinal chemistry research. researchgate.net
Challenges and Solutions in Incorporating Sterically Hindered and N-Methylated Amino Acids into Peptide Sequences
The integration of sterically hindered and N-methylated amino acids, such as this compound, into peptide sequences is a key strategy in peptidomimetic design. This modification can significantly enhance a peptide's pharmacological properties, including increased metabolic stability, improved oral bioavailability, and better receptor selectivity. krisp.org.zapeptide.comresearchgate.net N-methylation, in particular, restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation. researchgate.net However, the synthesis of peptides containing these modified residues presents considerable challenges due to steric hindrance. cem.com
Conventional coupling reagents used in standard solid-phase peptide synthesis (SPPS), such as dicyclohexylcarbodiimide (B1669883) (DCC) with 1-Hydroxybenzotriazole (HOBt), are often inefficient for these demanding coupling reactions, resulting in poor yields. researchgate.net Furthermore, forcing conditions can lead to side reactions, including epimerization at the chiral center of the activated amino acid. krisp.org.za
To overcome these synthetic hurdles, researchers have developed a range of specialized reagents and innovative techniques. These solutions aim to enhance the electrophilicity of the incoming amino acid's carboxyl group and facilitate the coupling to the sterically hindered amine.
One of the most common strategies is the use of more potent coupling reagents. Phosphonium and iminium/uronium salts, often combined with additives like HOAt (1-Hydroxy-7-azabenzotriazole), have proven more effective than traditional carbodiimides for coupling sterically hindered amino acids. Reagents such as PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed. peptide.comresearchgate.net HATU, in particular, has been utilized with considerable success in these challenging couplings. peptide.com Another approach involves the in situ formation of highly reactive Fmoc-amino acid chlorides, which can drive the reaction to completion. peptide.com
| Coupling Reagent Class | Examples | Key Features & Applications |
|---|---|---|
| Carbodiimides | DCC, DIC | Standard reagents, often inefficient for hindered couplings. researchgate.net |
| Phosphonium Salts | PyBroP, PyAOP, PyBOP | Highly effective for hindered couplings, particularly with additives like HOAt. peptide.comresearchgate.net |
| Iminium/Uronium Salts | HATU, HBTU, HCTU | HATU is particularly successful for coupling N-methylated amino acids. HBTU and HCTU are less effective in this context. peptide.com |
| Acid Halide Precursors | Triphosgene, BOP-Cl | Generate highly reactive acid chlorides in situ to drive difficult couplings. peptide.com |
| Oxymapure-based | DIC/Oxyma | Outperforms HOBt and shows comparable performance to HOAt as an additive. researchgate.net |
Modified reaction conditions have also been explored to improve coupling efficiency. Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for driving difficult couplings of bulky and N-methylated amino acids to completion quickly and efficiently. cem.com The application of microwave energy can significantly accelerate the reaction rate, reducing reaction times and potentially minimizing side reactions. cem.comresearchgate.net
Future Perspectives and Emerging Research Directions
Green Chemistry and Sustainable Synthesis of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid and its Derivatives
The principles of green chemistry are increasingly influencing the synthesis of complex molecules. Future research will prioritize the development of more sustainable and environmentally benign methods for producing this compound. A key focus is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. nih.gov
Enzymatic approaches, such as the use of transaminases and amine dehydrogenases, are proving to be powerful alternatives to conventional chemical methods for the synthesis of chiral amines and amino acids. nih.govmdpi.com These enzymes, sourced from renewable materials, can establish the crucial stereocenter of the molecule with exceptional precision, often eliminating the need for protecting groups and reducing hazardous waste. mdpi.comnih.gov Engineered enzymes are expanding the substrate scope, making the biocatalytic synthesis of unnatural amino acids like the target compound increasingly feasible. nih.govrsc.org
Furthermore, greener methods for the protection and deprotection of the amino group are being developed. Research into catalyst-free N-Boc protection in aqueous systems or under solvent-free conditions presents a significant step forward in reducing the reliance on volatile organic solvents. researchgate.net The development of water-dispersible Boc-amino acid nanoparticles for use in aqueous solid-phase peptide synthesis (SPPS) further highlights the trend towards more sustainable synthetic protocols. semanticscholar.org
| Green Synthesis Strategy | Description | Key Advantages |
| Biocatalysis | Use of enzymes (e.g., transaminases, dehydrogenases) for asymmetric synthesis. nih.govmdpi.com | High enantioselectivity, mild reaction conditions, reduced waste, use of renewable resources. mdpi.com |
| Catalyst-Free N-Boc Protection | Performing the Boc protection step in water or under solvent-free conditions. researchgate.net | Eliminates hazardous solvents and catalysts, simplifies purification. |
| Aqueous SPPS | Utilization of water-dispersible amino acid nanoparticles for peptide synthesis in water. semanticscholar.org | Replaces traditional, hazardous solvents like DMF with water. |
Advancements in Automated Synthesis and High-Throughput Methodologies
The demand for novel peptides and complex organic molecules for drug discovery and materials science has spurred significant advancements in automated synthesis. Flow chemistry, in particular, has emerged as a transformative technology for the production of peptides incorporating unnatural amino acids. chimia.chnih.gov
Automated flow-based peptide synthesizers allow for the rapid and efficient incorporation of amino acid residues, with cycle times being reduced from hours to mere minutes. nih.govpentelutelabmit.com This technology offers precise control over reaction parameters, minimizes side reactions, and improves coupling efficiency, often with reduced reagent consumption compared to traditional batch methods. chimia.ch The integration of this compound into such automated platforms will enable the rapid generation of libraries of novel peptides and peptidomimetics for screening.
Complementing automated synthesis, high-throughput screening (HTS) platforms are crucial for optimizing the incorporation of unnatural amino acids into proteins and for discovering new bioactive molecules. nih.gov Microtiter plate-based monitoring systems can rapidly assess various parameters, such as reagent concentration and reaction time, to maximize the yield and efficiency of synthetic processes involving this unique building block. nih.gov The combination of rapid, automated synthesis and HTS will accelerate the discovery of new applications for derivatives of this compound.
Novel Catalytic Applications for the Compound's Functional Groups
The functional groups of this compound—the protected amine and the terminal alkene—provide fertile ground for novel catalytic transformations. The terminal double bond is particularly amenable to a wide range of modern catalytic difunctionalization reactions, which allow for the rapid construction of molecular complexity.
Recent breakthroughs in copper-catalyzed reactions have enabled the 1,2-amino-alkoxycarbonylation of unactivated alkenes, providing direct access to valuable β-amino acid derivatives. nih.govfigshare.com Such a strategy could be applied to the pentenoic acid moiety to introduce both an amino and a carbonyl group across the double bond in a single step. Similarly, copper-catalyzed aminoalkynylation or aminoheteroarylation reactions represent powerful tools for installing valuable functional groups onto the alkene. rsc.orgnih.gov Palladium-catalyzed methods, such as aminoacetoxylation, also offer pathways to generate functionalized β-amino alcohols from the alkene precursor. acs.org These transformations significantly expand the synthetic utility of the parent compound, allowing for its conversion into a diverse array of complex chiral structures.
The N-Boc protected N-methylamino group, while primarily a protecting group, also influences the reactivity and conformation of the molecule and is stable to a wide range of catalytic conditions, allowing for selective transformations at the alkene or carboxylate termini. organic-chemistry.org
| Catalytic Transformation | Functional Group Targeted | Potential Product | Metal Catalyst |
| Amino-alkoxycarbonylation | Terminal Alkene | β-Amino acid derivative | Copper nih.gov |
| Aminoheteroarylation | Terminal Alkene | Heteroarylethylamine derivative | Copper nih.gov |
| Aminoacetoxylation | Terminal Alkene | β-Amino alcohol derivative | Palladium acs.org |
| Aminocarboxylation | Terminal Alkene | β-Amino acid derivative | Copper/Photocatalyst springernature.com |
Integration into Data-Driven Chemical Synthesis and AI-Assisted Retrosynthesis
Potential in the Development of Next-Generation Chiral Building Blocks and Synthetic Scaffolds
Unnatural amino acids are fundamental to the development of next-generation therapeutics, particularly peptide-based drugs. nih.govscripps.edu Incorporating structures like this compound can confer unique properties, such as increased metabolic stability, enhanced receptor affinity, and improved cell permeability. nagase.com The N-methyl group mimics a feature found in many natural products and can improve pharmacokinetic properties, while the pentenyl side chain provides a handle for further modification or for creating constrained peptide conformations. nih.gov
This compound serves as a valuable chiral building block for the asymmetric synthesis of more complex molecules. researchgate.net The inherent chirality can be used to induce stereoselectivity in subsequent reactions, and the functional groups can be elaborated into a variety of different scaffolds. researchgate.net For example, the alkene can participate in ring-closing metathesis to form cyclic amino acid derivatives, or in halolactonization reactions to produce chiral butyrolactones, which are core structures in many natural products. researchgate.netnih.gov The ability to generate diverse and complex chiral structures from this single precursor underscores its potential in creating novel molecular architectures for drug discovery and materials science. nagase.comresearchgate.net
Q & A
Q. How can the stereochemical integrity of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid be preserved during peptide synthesis?
Answer: To maintain stereochemical integrity during solid-phase peptide synthesis (SPPS), use coupling reagents that minimize racemization, such as HOBt/DIC or PyBOP, and avoid prolonged exposure to basic conditions. The Boc (tert-butoxycarbonyl) group provides steric protection for the α-amino group, reducing side reactions. Post-synthesis, confirm stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy. For Boc deprotection, trifluoroacetic acid (TFA) in dichloromethane (DCM) is recommended, as catalytic hydrogenation (e.g., Pd/C) may reduce the 4-pentenoic acid double bond, altering reactivity .
Q. What analytical techniques are optimal for characterizing this compound and its intermediates?
Answer:
- GC/MS : Effective for detecting volatile derivatives (e.g., trimethylsilyl esters) of 4-pentenoic acid analogs, as demonstrated in valproic acid metabolite studies .
- NMR : Use and NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 4-pentenoic acid moiety (vinyl protons at δ 5.0–5.8 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) can monitor purity and degradation products .
Advanced Research Questions
Q. How does the conformation of 4-pentenoic acid derivatives influence their reactivity in cyclization reactions?
Answer: The anti-conformation of 4-pentenoic acid (with the double bond trans to the carboxylic acid) favors intramolecular cyclization via iodolactonization or radical-mediated pathways. Substituents like Boc-methylamino groups at C2 stabilize specific conformations through steric effects, as seen in studies of 2,2-diphenyl-4-pentenoic acid derivatives. Computational modeling (e.g., DFT) can predict dominant conformers and guide reaction design .
Q. What strategies mitigate metabolic instability of this compound in biological studies?
Answer:
- Structural Modifications : Replace the 4-pentenoic acid moiety with cyclopropane or thiazole derivatives to reduce β-oxidation susceptibility, as shown in thiazole-based analogs .
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with hydrolysis triggered by target-site enzymes .
- In Vitro Assays : Use liver microsomes or hepatocyte models to identify metabolic hotspots via LC-MS/MS .
Data Contradiction Resolution
Q. Conflicting reports exist on optimal Boc-deprotection conditions (acidolysis vs. hydrogenation). How should researchers resolve this?
Answer: The choice depends on downstream applications:
- Acidolysis (TFA/DCM) : Preferred for preserving the 4-pentenoic acid double bond but may require neutralization (e.g., with NaHCO₃) to avoid side reactions in acid-sensitive systems .
- Catalytic Hydrogenation (H₂/Pd-C) : Avoid if the double bond is critical for bioactivity, as hydrogenation reduces alkenes to alkanes. Validate via NMR post-reaction .
Q. Discrepancies in reported enantiomeric excess (ee) for synthetic routes—how to troubleshoot?
Answer:
- Reagent Purity : Ensure chiral auxiliaries (e.g., L-proline) or catalysts (e.g., BINOL-derived phosphoric acids) are enantiomerically pure.
- Reaction Monitoring : Use in-situ FTIR or chiral HPLC to detect early racemization.
- Temperature Control : Lower temperatures (<0°C) reduce kinetic resolution effects during coupling steps .
Safety and Protocol Design
Q. What safety protocols are critical when handling this compound?
Answer:
Q. How to design a scalable synthesis protocol while minimizing side products?
Answer:
- Stepwise Optimization : Use Design of Experiments (DoE) to optimize parameters (e.g., solvent polarity, temperature).
- Quench-and-Learn : Add scavengers (e.g., trisamine for excess DIC) post-coupling.
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Advanced Applications
Q. Can this compound serve as a precursor for G protein-coupled receptor (GPCR) ligands?
Answer: Yes. The Boc-protected amine and carboxylic acid enable conjugation to pharmacophores. For example, analogs of aprepitant (a neurokinin-1 receptor antagonist) use similar scaffolds. Docking studies with GPCR homology models can prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
